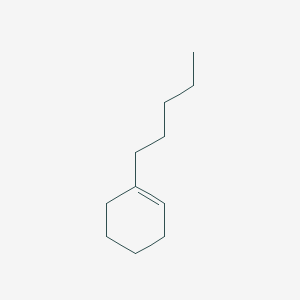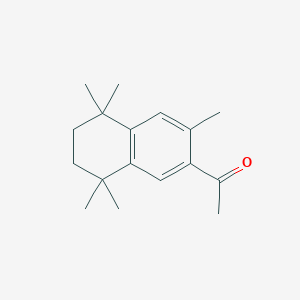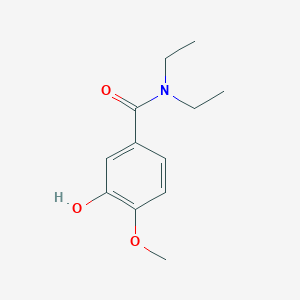
N,N-Diethyl-2-hydroxy-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-hydroxy-4-methoxybenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent worldwide. DEET is an essential tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Mécanisme D'action
The exact mechanism of action of DEET is still not fully understood. However, it is believed to work by disrupting the insects' ability to detect human hosts. DEET may also interfere with the insects' ability to locate food or breeding sites.
Effets Biochimiques Et Physiologiques
DEET has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the insects' feeding behavior, reproductive success, and survival rates. DEET may also affect the insects' nervous system, leading to paralysis or death.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent and is widely used in laboratory experiments. Its advantages include its ability to repel a wide range of insects, its long-lasting effect, and its low toxicity. However, DEET also has limitations, including its potential to interfere with other experimental procedures and its potential to affect the behavior of the insects being studied.
Orientations Futures
There are several areas of future research that could be explored related to DEET. These include:
1. Investigating the potential for DEET to be used in combination with other insect repellents to increase effectiveness.
2. Developing new, more effective insect repellents that are less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human health and the environment.
4. Investigating the potential for DEET to be used as a tool in the control of insect-borne diseases.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 70 years. It is an essential tool in the prevention of insect-borne diseases and is extensively used in scientific research. DEET has a complex mechanism of action and a wide range of biochemical and physiological effects on insects. While it has limitations, DEET remains an important tool in the fight against insect-borne diseases.
Méthodes De Synthèse
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction produces N,N-diethyl-2-hydroxy-4-methoxybenzamide, which is then purified by recrystallization.
Applications De Recherche Scientifique
DEET is extensively used in scientific research to study the behavior and physiology of insects. It is also used to investigate the effectiveness of other insect repellents. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies.
Propriétés
Numéro CAS |
19351-21-4 |
|---|---|
Nom du produit |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
N,N-diethyl-3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
Clé InChI |
FFLBZJBCSKGBBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
SMILES canonique |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Autres numéros CAS |
19351-21-4 |
Synonymes |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
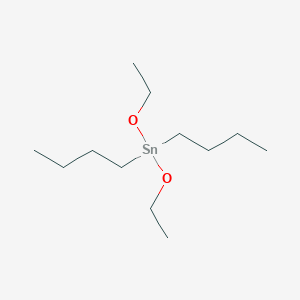
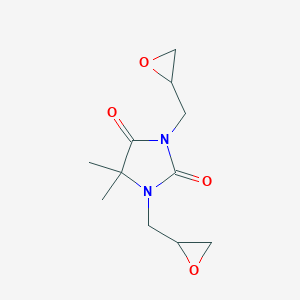
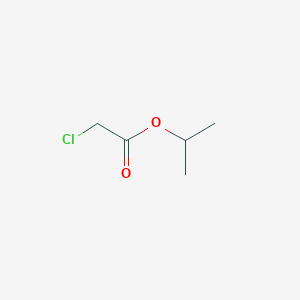

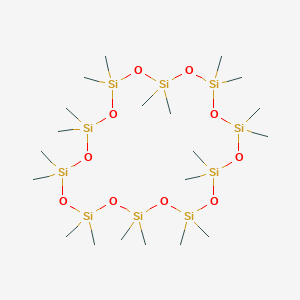
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
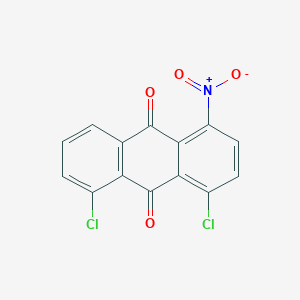
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
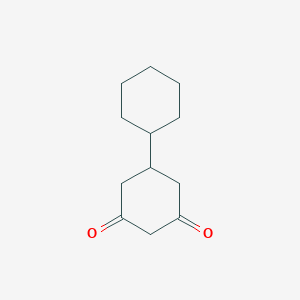
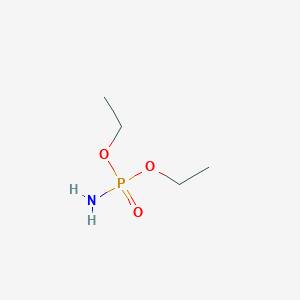
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
